L-Isoleucine-¹³C₆: A Technical Guide for Researchers
L-Isoleucine-¹³C₆: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Isoleucine-¹³C₆ is a stable isotope-labeled (SIL) form of the essential amino acid L-isoleucine. In this molecule, the six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic substitution makes the molecule chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass. This key characteristic makes L-Isoleucine-¹³C₆ an invaluable tool in a range of advanced biomedical and pharmaceutical research applications, particularly those involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Core Chemical and Physical Properties
Stable isotope labeling does not significantly alter the chemical or physical properties of the molecule, apart from its molecular weight. L-isoleucine is a nonpolar, hydrophobic, branched-chain amino acid (BCAA) essential for protein synthesis and various metabolic processes.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative properties of L-Isoleucine-¹³C₆ and its commonly used dually-labeled variant, L-Isoleucine-¹³C₆,¹⁵N.
Table 1: Properties of L-Isoleucine-¹³C₆
| Property | Value | References |
| Chemical Formula | [¹³C]₆H₁₃NO₂ | [2] |
| Exact Molecular Weight | 137.13 g/mol | [3] |
| CAS Number | 201740-82-1 | |
| Synonyms | L-(+)-Isoleucine-¹³C₆ | |
| Isotopic Purity | ≥95% to 99% | |
| Chemical Purity | ≥98% | |
| Physical Form | Solid | |
| Solubility | Soluble in Water |
Table 2: Properties of L-Isoleucine-¹³C₆,¹⁵N
| Property | Value | References |
| Chemical Formula | [¹³C]₆H₁₃[¹⁵N]O₂ | |
| Exact Molecular Weight | 138.12 g/mol | |
| CAS Number | 202468-35-7 | |
| Mass Shift | M+7 | |
| Isotopic Purity (¹³C) | 98-99% | |
| Isotopic Purity (¹⁵N) | 98-99% | |
| Chemical Purity | ≥95% | |
| Melting Point | 168-170 °C | |
| Optical Activity | [α]25/D +40.0°, c = 2 in 5 M HCl |
Key Applications in Research and Development
L-Isoleucine-¹³C₆ is primarily used as a tracer and an internal standard for precise quantification in complex biological samples.
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Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media where a natural amino acid is replaced by its heavy isotope-labeled counterpart. By comparing the mass spectra of peptides from different cell populations (e.g., treated vs. untreated), researchers can accurately quantify relative protein abundance. L-Isoleucine-¹³C₆ serves as the "heavy" standard for this purpose.
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Metabolic Flux Analysis (MFA): As a metabolic tracer, L-Isoleucine-¹³C₆ is introduced into a biological system. Its journey through various metabolic pathways can be tracked by analyzing the ¹³C enrichment in downstream metabolites using MS or NMR. This allows for the precise quantification of the rates (fluxes) of metabolic reactions, providing a detailed map of cellular metabolism.
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Internal Standard for Mass Spectrometry: In quantitative MS-based assays (GC-MS or LC-MS), a known amount of L-Isoleucine-¹³C₆ is spiked into a biological sample (e.g., plasma, urine, cell lysate). Because it behaves identically to the endogenous L-isoleucine during sample preparation and chromatographic separation but is distinguishable by mass, it serves as a perfect internal standard. This corrects for sample loss and ionization variability, enabling highly accurate and precise quantification of the unlabeled analyte.
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for common applications of L-Isoleucine-¹³C₆.
Protocol 1: Use as an Internal Standard for LC-MS/MS Quantification
This protocol outlines the use of L-Isoleucine-¹³C₆ for quantifying endogenous L-isoleucine in a biological matrix (e.g., plasma).
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Preparation of Standard Solutions:
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Stock Solution: Prepare a stock solution of L-Isoleucine-¹³C₆ (e.g., 1 mg/mL) in a suitable solvent like water or 0.1% formic acid.
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Working Internal Standard (IS) Solution: Dilute the stock solution to a final working concentration (e.g., 10 µg/mL). This concentration should be optimized based on the expected level of the endogenous analyte and instrument sensitivity.
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Sample Preparation:
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Thaw biological samples (e.g., plasma) on ice.
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To 50 µL of each sample, calibrator, and quality control (QC) sample, add 10 µL of the working IS solution.
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Add 200 µL of a protein precipitation solvent (e.g., ice-cold methanol or acetonitrile) to each tube.
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Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
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Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Chromatography: Use a suitable column (e.g., a HILIC or mixed-mode column) to achieve chromatographic separation of isoleucine from its isomers like leucine.
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Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
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MRM Transition for L-isoleucine (unlabeled): Q1: m/z 132.1 -> Q3: m/z 86.1
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MRM Transition for L-Isoleucine-¹³C₆ (IS): Q1: m/z 138.1 -> Q3: m/z 91.1
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Optimize instrument parameters (e.g., collision energy, source temperature) for maximum signal intensity.
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Data Analysis:
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the ratio of the analyte peak area to the IS peak area.
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Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
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Determine the concentration of L-isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Protocol 2: ¹³C Metabolic Flux Analysis (¹³C-MFA)
This protocol provides a general framework for a ¹³C tracer experiment to study isoleucine metabolism.
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Experimental Design:
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Select the appropriate cell line or organism for the study.
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Design the culture medium to contain L-Isoleucine-¹³C₆ as the sole source of isoleucine. The concentration should be equivalent to that in standard media.
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Determine the optimal labeling duration required to reach an isotopic steady state, where the ¹³C enrichment in intracellular metabolites becomes constant. This is typically determined by a time-course experiment.
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Cell Culture and Labeling:
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Culture cells in the custom ¹³C-labeled medium for a predetermined number of passages or duration to ensure complete labeling of the relevant protein and metabolite pools.
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Metabolite Extraction:
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Rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold 80% methanol.
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Scrape the cells and collect the cell suspension.
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Lyse the cells (e.g., through sonication or freeze-thaw cycles).
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Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
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Derivatization and Analysis (GC-MS):
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Dry the metabolite extract under a stream of nitrogen.
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Derivatize the amino acids (e.g., using silylation reagents like MTBSTFA) to make them volatile for GC-MS analysis.
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Analyze the sample using GC-MS to separate the derivatized amino acids and determine their mass isotopomer distributions (MIDs). The MIDs reveal the pattern of ¹³C incorporation.
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Flux Calculation:
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Use specialized software (e.g., INCA, Metran) to fit the experimentally measured MIDs to a computational model of the organism's metabolic network.
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The software estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.
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Visualizing Workflows and Pathways
L-Isoleucine as an Internal Standard
The following diagram illustrates the workflow for using L-Isoleucine-¹³C₆ as an internal standard in a quantitative LC-MS experiment.
